2-(3-Nitrophenyl)benzoxazole
Description
Significance of the Benzoxazole (B165842) Core in Contemporary Chemical Research
The benzoxazole nucleus is a fundamental scaffold in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. jocpr.comresearchgate.net Benzoxazole derivatives are subjects of extensive research for developing new therapeutic agents, exhibiting a wide range of pharmacological activities. jocpr.comijrrjournal.comnih.gov Their structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules. jocpr.comijrrjournal.com
In materials science, the rigid, planar structure of the benzoxazole core contributes to the development of photoluminescent materials. nih.gov The aromaticity of the benzoxazole system imparts considerable stability, while also providing reactive sites for further functionalization, making it a valuable starting material for synthesizing more complex, bioactive structures. jocpr.comhilarispublisher.com
Structural Contextualization of Nitrophenyl Substitution on Benzoxazole Scaffolds
The introduction of a nitrophenyl group onto the benzoxazole scaffold, as seen in 2-(3-nitrophenyl)benzoxazole, has profound effects on the molecule's electronic properties. The nitro group (NO₂) is a strong electron-withdrawing group, which alters the electron distribution across the entire molecule. ontosight.ai This modification impacts the compound's reactivity, stability, and potential applications.
Specifically, the placement of the nitro group at the meta position of the phenyl ring influences the electrophilicity and reactivity of the compound. This substitution is a key area of investigation in structure-activity relationship (SAR) studies, where researchers synthesize analogs with the nitro group at different positions (ortho or para) or with other electron-donating or -withdrawing groups to fine-tune the compound's properties for specific applications.
Overview of Academic and Foundational Research on Benzoxazole Derivatives
Research into benzoxazole derivatives has a long history, with a significant surge in interest in recent decades. mdpi.com Early research focused on the synthesis and basic characterization of these compounds. Modern research has expanded to explore their diverse applications, driven by their interesting biological activities. jocpr.com
Numerous studies have been published on the synthesis of benzoxazole derivatives through various methods, including the condensation of 2-aminophenols with carboxylic acids or aldehydes. jst.vnresearchgate.net A significant body of research is dedicated to evaluating their pharmacological potential, including their use as antimicrobial, anticancer, and anti-inflammatory agents. ijrrjournal.comnih.gov Furthermore, the unique fluorescent properties of many benzoxazole derivatives have led to their investigation as chemical sensors and in the development of organic light-emitting diodes (OLEDs). ontosight.ainih.gov
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminophenol (B121084) with 3-nitrobenzaldehyde (B41214). This reaction can be carried out under various conditions, often employing a catalyst to improve efficiency.
One established method involves refluxing 2-aminophenol and 3-nitrobenzaldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazole ring.
Alternative and more environmentally friendly synthetic routes have also been developed. For instance, a method utilizing an Fe/S redox catalyst (FeCl₃·6H₂O and sulfur) allows for the one-pot synthesis of benzoxazole derivatives from 2-nitrophenol (B165410) and an aldehyde at 100°C. jst.vn Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. researchgate.net
The characterization of this compound is typically performed using a combination of spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| FT-IR (cm⁻¹) | 1550 (C=N stretching), 1350 (NO₂ asymmetric stretching) |
| ¹H NMR (ppm) | Multiplet signals between δ 7.34–8.20 for aromatic protons |
| ¹³C NMR (ppm) | A signal around δ 150.21 for the carbonyl carbon, confirming the benzoxazole core |
| Molecular Weight ( g/mol ) | ~240.21 |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its chemical structure, particularly the presence of the electron-withdrawing nitro group.
Photophysical Properties
Benzoxazole derivatives are known for their fluorescent properties, and this compound is no exception. researchgate.net The photophysical properties, including UV-Vis absorption and fluorescence emission, are of significant interest for applications in materials science.
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict the photophysical properties and reaction pathways of such compounds. These calculations help in understanding the electronic transitions and optimizing the molecular structure for desired optical characteristics.
Electrochemical Properties
The electrochemical behavior of benzoxazole derivatives is another area of active research. The redox properties of these compounds can be investigated using techniques like cyclic voltammetry. The presence of the nitro group in this compound makes it a candidate for electrochemical studies, as the nitro group can be electrochemically reduced. This property is relevant for the development of electrochemical sensors and electrochromic materials. semanticscholar.org
Applications in Chemical Research
The unique structural and electronic features of this compound make it a valuable compound in various areas of chemical research.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functional groups. This allows for the synthesis of a diverse library of benzoxazole derivatives with different substituents, which is crucial for structure-activity relationship studies in drug discovery. For example, the resulting amine can undergo amidation to create more complex molecules. clockss.org
Chemical Sensing
The fluorescent properties of benzoxazole derivatives, including those with nitrophenyl substituents, make them promising candidates for the development of chemical sensors. nih.gov The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, such as metal cations or changes in pH. nih.govmdpi.com The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the benzoxazole core.
Materials Science
In the field of materials science, this compound and related compounds are explored for their potential use in organic electronics. Their thermal stability and optical properties are advantageous for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai The ability to tune the electronic properties through chemical modification makes them attractive for creating novel materials with tailored functionalities.
Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H |
InChI Key |
SNRUHHAZKSZEJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2 3 Nitrophenyl Benzoxazole
Transformations of the Nitrophenyl Substituent
The nitrophenyl group is a versatile functional handle, with the nitro moiety being particularly susceptible to chemical transformation, which in turn allows for extensive derivatization.
Reduction of the Nitro Group to an Aniline (B41778) Derivative
The most prominent reaction of the 3-nitrophenyl group is the reduction of the nitro moiety to a primary amine, yielding 2-(3-aminophenyl)benzoxazole. This transformation is a critical step in creating derivatives for various applications, as the resulting aniline is a potent nucleophile and a key precursor for numerous coupling reactions. The reduction can be achieved through several established methods, primarily catalytic hydrogenation or the use of stoichiometric metal-based reducing agents.
Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile. Typical catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), with hydrogen gas serving as the reductant. Another approach, transfer hydrogenation, utilizes hydrogen donors like hydrazine (B178648), cyclohexadiene, or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. researchgate.net
Alternatively, chemical reduction using metals in acidic or neutral media is a robust method. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acidic solutions, are effective for this conversion. These methods are particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Solvent(s) | Typical Conditions |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) | Room Temperature, 1 atm H₂ |
| Iron (Fe) / NH₄Cl | Ethanol/Water | Reflux |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | Reflux |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | 65 °C |
This table summarizes common laboratory methods for the reduction of aromatic nitro groups to anilines.
Subsequent Functionalization of the Amino Moiety (e.g., Urea (B33335) Formation)
The amino group of 2-(3-aminophenyl)benzoxazole is a versatile point for further molecular elaboration. As a nucleophile, it readily reacts with a variety of electrophiles to form stable covalent bonds, leading to a wide range of functionalized derivatives.
A key derivatization strategy is the formation of ureas. This is typically achieved by reacting the aniline derivative with an isocyanate. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the isocyanate, resulting in the corresponding urea derivative. This method allows for the introduction of a wide variety of substituents (R-groups) depending on the choice of isocyanate (R-N=C=O). nih.gov Unsymmetrical ureas can be synthesized chemoselectively through on-water reactions of isocyanates with amines. organic-chemistry.org
Beyond urea formation, the amino group can undergo numerous other transformations:
Amide formation: Acylation with acid chlorides or anhydrides yields amide derivatives.
Sulfonamide formation: Reaction with sulfonyl chlorides produces sulfonamides.
Schiff base formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases).
Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., halogens, hydroxyl, cyano).
Table 2: Derivatization Reactions of 2-(3-Aminophenyl)benzoxazole
| Reagent Class | Functional Group Formed | General Reaction |
|---|---|---|
| Isocyanate (R-NCO) | Urea | Ar-NH₂ + R-NCO → Ar-NH-CO-NH-R |
| Acid Chloride (R-COCl) | Amide | Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl |
| Aldehyde (R-CHO) | Imine (Schiff Base) | Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O |
This table outlines common strategies for the functionalization of the amino group on the 2-(3-aminophenyl)benzoxazole scaffold.
Reactivity at the Benzoxazole (B165842) Heterocycle
The benzoxazole ring system itself possesses a distinct reactivity profile, influenced by the electron distribution within the heterocyclic and fused benzene (B151609) rings.
Electrophilic and Nucleophilic Substitution Mechanisms on the Benzoxazole Ring
The benzoxazole ring is generally considered electron-rich, but the reactivity towards electrophilic aromatic substitution is modest compared to benzene itself. The heteroatoms influence the electron density at various positions. Theoretical calculations and experimental observations suggest that electrophilic substitution, when it occurs, preferentially takes place at the C5 and C7 positions of the fused benzene ring. nih.gov However, the reaction is often challenging and may require harsh conditions or strong activating groups on the ring. The presence of the 2-phenyl substituent can further influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is less common unless the ring is activated by strong electron-withdrawing groups or a suitable leaving group is present (e.g., a halogen). youtube.com The C2 position is susceptible to nucleophilic attack due to the adjacent electronegative oxygen and nitrogen atoms, but this typically leads to ring-opening rather than substitution, especially under hydrolytic conditions. researchgate.net
Functionalization at the C-2 Position of the Benzoxazole Unit
Direct functionalization at the C-2 position of a pre-formed 2-arylbenzoxazole is synthetically challenging. The C-H bond at this position is not readily activated for substitution. nih.gov Therefore, the substituent at the C-2 position is almost exclusively introduced during the synthesis of the benzoxazole ring itself. nih.gov
Common synthetic strategies involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid derivative. To synthesize 2-(3-nitrophenyl)benzoxazole, 2-aminophenol is typically reacted with 3-nitrobenzoic acid or its corresponding acyl chloride or aldehyde. nih.gov This approach allows for a wide variety of substituents to be installed at the C-2 position by simply changing the carboxylic acid or aldehyde component in the initial reaction.
Construction of Hybrid Molecular Architectures
The this compound scaffold serves as a valuable building block for the construction of larger, hybrid molecules. In this approach, the benzoxazole unit is covalently linked to other distinct pharmacophores or functional moieties to create new chemical entities with potentially synergistic or novel properties. researchgate.net
The derivatization strategies discussed previously, particularly those involving the amino group formed from the reduction of the nitro group, are central to creating these hybrid structures. For example, the amino group can be used as a handle to link the benzoxazole core to other heterocyclic systems like oxadiazoles (B1248032), triazoles, or benzimidazoles. nih.govresearchgate.net These linkages are often formed through amide, urea, or imine bonds.
The goal of creating such hybrid molecules is often to combine the biological activities of the individual components or to create molecules that can interact with multiple biological targets simultaneously. nih.gov This molecular hybridization strategy is a prominent approach in modern drug discovery.
Table 3: Examples of Hybrid Scaffolds Derived from Benzoxazole
| Benzoxazole Derivative | Linked Heterocycle | Linkage Type | Resulting Hybrid Class |
|---|---|---|---|
| 2-(3-Aminophenyl)benzoxazole | 1,3,4-Oxadiazole (B1194373) | Imine | Benzoxazole-Oxadiazole Hybrids |
| 2-(3-Aminophenyl)benzoxazole | 1,2,3-Triazole | Amide | Benzoxazole-Triazole Hybrids |
| 2-(3-Aminophenyl)benzoxazole | Benzimidazole (B57391) | Amide | Benzoxazole-Benzimidazole Hybrids |
This table illustrates how the functionalized benzoxazole core can be used to construct complex hybrid molecules.
Conjugation with Diverse Heterocyclic Scaffolds (e.g., Triazole, Oxadiazole)
The introduction of additional heterocyclic moieties onto the 2-(3-aminophenyl)benzoxazole framework can significantly alter its physicochemical properties. Triazoles and oxadiazoles are two such heterocyclic systems that have been widely explored in medicinal chemistry for their diverse biological activities. The synthesis of these conjugated systems typically proceeds through the transformation of the amino group into a reactive intermediate suitable for heterocycle formation.
Triazole Derivatives:
The construction of a 1,2,3-triazole ring can be achieved through a multi-step sequence starting from 2-(3-aminophenyl)benzoxazole. The primary amine is first converted to an azide (B81097) functionality via a diazotization reaction followed by treatment with sodium azide. The resulting 2-(3-azidophenyl)benzoxazole can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," with a variety of terminal alkynes to yield 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.comfrontiersin.org This approach offers a high degree of modularity, as a wide range of substituents can be introduced on the alkyne component.
A plausible synthetic route is outlined below:
Diazotization: 2-(3-aminophenyl)benzoxazole is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azide Formation: The diazonium salt is then reacted with sodium azide to yield 2-(3-azidophenyl)benzoxazole.
Cycloaddition: The azide intermediate is reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the desired 2-(3-(1,2,3-triazol-1-yl)phenyl)benzoxazole derivative.
| Starting Material | Reagents and Conditions | Intermediate | Final Product |
| 2-(3-Aminophenyl)benzoxazole | 1. NaNO₂, HCl, 0-5 °C2. NaN₃ | 2-(3-Azidophenyl)benzoxazole | 2-(3-(4-Substituted-1H-1,2,3-triazol-1-yl)phenyl)benzoxazole |
| 3. Substituted Alkyne, CuSO₄, Sodium Ascorbate |
Oxadiazole Derivatives:
The synthesis of 1,3,4-oxadiazole derivatives from 2-(3-aminophenyl)benzoxazole involves the conversion of the amino group into a hydrazide, which can then be cyclized. orientjchem.orgresearchgate.net This transformation can be accomplished by first converting the amino group to a carboxylic acid via a Sandmeyer reaction, followed by esterification and subsequent reaction with hydrazine hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). This carbohydrazide intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acid chlorides, in the presence of a dehydrating agent like phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole ring.
A potential synthetic pathway is as follows:
Sandmeyer Reaction: The amino group of 2-(3-aminophenyl)benzoxazole is converted to a nitrile via diazotization followed by reaction with a cyanide salt.
Hydrolysis and Esterification: The nitrile is hydrolyzed to a carboxylic acid, which is then esterified.
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form 2-(3-(hydrazinecarbonyl)phenyl)benzoxazole.
Cyclization: The hydrazide is reacted with a suitable one-carbon synthon (e.g., a substituted benzoic acid) in the presence of a cyclizing/dehydrating agent like POCl₃ to form the 1,3,4-oxadiazole ring.
| Intermediate | Reagents and Conditions | Final Product |
| 2-(3-(Hydrazinecarbonyl)phenyl)benzoxazole | Substituted Benzoic Acid, POCl₃, Reflux | 2-(3-(5-Substituted-1,3,4-oxadiazol-2-yl)phenyl)benzoxazole |
Synthesis of Imine and Hydrazone Derivatives
The primary amino group of 2-(3-aminophenyl)benzoxazole provides a convenient handle for the synthesis of imine (Schiff base) and hydrazone derivatives. These reactions typically involve condensation with carbonyl compounds or the formation of a diazonium salt followed by coupling.
Imine Derivatives (Schiff Bases):
Imines are readily formed through the acid-catalyzed condensation of 2-(3-aminophenyl)benzoxazole with a variety of aldehydes and ketones. ijpsjournal.commdpi.comalayen.edu.iqresearchgate.netnih.govekb.eg The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. This reaction is generally reversible, and the removal of water can drive the equilibrium towards the product. A diverse range of aromatic and aliphatic aldehydes and ketones can be employed, allowing for the synthesis of a large library of imine derivatives.
General Reaction Scheme:
| Reactants | Conditions | Product |
| 2-(3-Aminophenyl)benzoxazole | Glacial Acetic Acid, Ethanol, Reflux | (E)-N-(Substituted-benzylidene)-3-(benzoxazol-2-yl)aniline |
| Substituted Aldehyde |
Hydrazone Derivatives:
The synthesis of hydrazone derivatives from 2-(3-aminophenyl)benzoxazole typically proceeds via the formation of a diazonium salt, which is then coupled with a compound containing an active methylene (B1212753) group. researchgate.netresearchgate.net The amino group is first diazotized using nitrous acid at low temperatures. The resulting diazonium salt is a reactive electrophile that can undergo an azo coupling reaction with a nucleophilic carbon atom from an active methylene compound (e.g., β-ketoesters, malononitrile). The initial azo compound then tautomerizes to the more stable hydrazone.
General Synthetic Strategy:
Diazotization: 2-(3-aminophenyl)benzoxazole is converted to its diazonium salt using sodium nitrite and a mineral acid in an ice-cold solution.
Azo Coupling: The diazonium salt solution is added to a cooled solution of an active methylene compound in the presence of a base (e.g., sodium acetate) to facilitate the coupling reaction.
| Active Methylene Compound | Reaction Conditions | Product (Hydrazone) |
| Ethyl acetoacetate | NaNO₂, HCl, 0-5 °C; then Ethyl acetoacetate, NaOAc | Ethyl 2-(2-(3-(benzoxazol-2-yl)phenyl)hydrazono)-3-oxobutanoate |
| Malononitrile | NaNO₂, HCl, 0-5 °C; then Malononitrile, NaOAc | 2-(2-(3-(Benzoxazol-2-yl)phenyl)hydrazono)malononitrile |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structural features of molecules. For 2-(3-Nitrophenyl)benzoxazole, one would expect to observe characteristic vibrational modes associated with the benzoxazole (B165842) ring, the nitrophenyl group, and the C-N and C-O bonds connecting the different moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights. The expected molecular weight of this compound is approximately 240.22 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation analysis would likely involve the cleavage of the bond between the two ring systems and characteristic losses of small molecules like NO₂, CO, and HCN. Without an experimental mass spectrum, a detailed fragmentation analysis remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For compounds like this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated π-electron system.
The electronic absorption spectrum of 2-arylbenzoxazoles is typically characterized by intense bands in the UV region, arising from π → π* transitions within the aromatic system. The position of the nitro group on the phenyl ring significantly influences the electronic structure and, consequently, the absorption maxima (λmax).
Table 1: Expected Absorption Maxima (λmax) for this compound in Various Solvents (Hypothetical) This table is based on general principles and data for analogous compounds, as direct experimental data for this compound is not available.
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a compound with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, such as in those exhibiting intramolecular charge transfer.
For this compound, a positive solvatochromism (a bathochromic or red shift in λmax with increasing solvent polarity) is expected for its ICT absorption band. This is because the excited state, with its enhanced charge separation, is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. By studying the spectral shifts in a range of solvents with varying polarities, the change in dipole moment from the ground to the excited state (Δμ) can be estimated using various theoretical models, such as the Lippert-Mataga and Bakhshiev equations.
The excited state dipole moment (μe) is a crucial parameter for understanding the electronic redistribution upon excitation. While experimental determination for this compound is not documented, studies on similar nitro-aromatic compounds have shown a significant increase in the dipole moment in the excited state compared to the ground state.
Table 2: Hypothetical Solvatochromic Data for the ICT Absorption Band of this compound This table presents a hypothetical representation of expected solvatochromic shifts based on the behavior of similar compounds.
The fluorescence properties of a molecule provide information about the de-excitation pathways from the excited state. Generally, nitro-aromatic compounds are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, promoted by the nitro group.
It is highly probable that this compound exhibits very weak fluorescence, with a low fluorescence quantum yield (Φf). The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is also expected to be short for this compound.
The weak fluorescence of nitro-substituted benzoxazoles can be attributed to the increased rate of non-radiative decay processes. The electron-withdrawing nature of the nitro group can enhance spin-orbit coupling, facilitating intersystem crossing from the singlet excited state (S1) to a triplet state (Tn), which then deactivates non-radiatively.
Table 3: Expected Fluorescence Properties of this compound (Hypothetical) This table provides an estimation of the fluorescence properties based on the known behavior of nitro-aromatic compounds.
Computational Chemistry and Theoretical Modeling of 2 3 Nitrophenyl Benzoxazole
Quantum Mechanical Studies Utilizing Density Functional Theory (DFT)
Comprehensive searches of scientific literature did not yield specific studies applying Density Functional Theory (DFT) to the compound 2-(3-Nitrophenyl)benzoxazole. Therefore, detailed information regarding its geometry optimization, molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbitals from DFT calculations is not available in the reviewed literature.
Geometry Optimization and Identification of Energetically Favorable Conformations
No published research was found that specifically details the geometry optimization or identifies the energetically favorable conformations of this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
There are no available studies that provide a Molecular Electrostatic Potential (MEP) surface analysis for this compound to describe its charge distribution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Specific Natural Bond Orbital (NBO) analysis for this compound, which would detail intramolecular interactions and charge delocalization, has not been reported in the accessible scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
An analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) for this compound, which is crucial for understanding its electronic properties, is not available in published research.
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Flexibility of the Molecular Structure
No molecular dynamics (MD) simulation studies for this compound were found in the scientific literature. Consequently, information regarding its conformational dynamics and the flexibility of its molecular structure is not available.
Investigation of Solvent Effects and Solvation Behavior
The chemical environment, particularly the solvent, can significantly influence the photophysical properties of molecules like this compound. Theoretical investigations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to model these interactions. Solvatochromism, the change in a substance's color (and its absorption/emission spectra) with solvent polarity, is a key focus of these studies.
Theoretical models predict that the absorption and fluorescence spectra of benzoxazole (B165842) derivatives are sensitive to the solvent environment. researcher.life Calculations performed in the gas phase versus in solvents like methanol (B129727) and toluene (B28343) show notable variations in absorption and fluorescence. researcher.liferesearchgate.net Typically, spectral peaks shift to longer wavelengths (a bathochromic or red shift) when moving from the gas phase to a solvent, which highlights the influence of the chemical environment. researcher.liferesearchgate.net This phenomenon is attributed to the differential solvation of the ground and excited states of the molecule.
For 2-arylbenzoxazoles, the excited state often possesses a larger dipole moment than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap between them and causing a red shift in the fluorescence spectrum. Computational methods like the Polarizable Continuum Model (PCM) are often used to simulate these bulk solvent effects.
A theoretical study on benzoxazole derivatives using the CAM-B3LYP functional demonstrated that solvents not only shift the spectral peaks but can also intensify them. researcher.life For instance, toluene was found to intensify absorption peaks, while methanol enhanced fluorescence. researcher.liferesearchgate.net These findings suggest that the behavior of this compound in different media can be effectively predicted, providing guidance for its application in various environments.
Table 1: Representative Theoretical Solvatochromic Shifts for Benzoxazole Derivatives This table presents illustrative data from theoretical studies on related benzoxazole derivatives to show the typical effect of solvents on spectral properties.
| Compound System | Phase/Solvent | Calculated Absorption Max (λ_max) | Calculated Fluorescence Max (λ_max) |
|---|---|---|---|
| Benzoxazole Derivative 1 | Gas Phase | 338 nm | - |
| Benzoxazole Derivative 1 | Toluene | 443 nm | - |
| Benzoxazole Derivative 2 | Gas Phase | - | 437 nm |
| Benzoxazole Derivative 2 | Methanol | - | 505 nm |
Data sourced from a theoretical study on π-conjugated organic compounds derived from Benzoxazole using DFT with the CAM-B3LYP functional. researcher.liferesearchgate.net
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, understanding its reactive sites is crucial for predicting its behavior in chemical reactions and its potential metabolic pathways.
Fukui functions are a central concept within conceptual DFT, used to identify the most reactive sites within a molecule. nih.gov The function measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the localization of electrophilic and nucleophilic centers. nih.gov
f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron).
f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (reactivity after donating an electron).
For molecules containing a nitro group, like this compound, Fukui function analysis is particularly insightful. The nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the aromatic rings. Theoretical studies on nitroaromatic compounds consistently show that the oxygen atoms of the nitro moiety are among the most reactive centers for nucleophilic attack (i.e., they have high f+ values). uchile.cl This is because the lowest unoccupied molecular orbital (LUMO), which accepts an incoming electron, is often localized on the nitro group. uchile.cl Conversely, electrophilic attacks are predicted to occur on the carbon atoms of the aromatic rings where the highest occupied molecular orbital (HOMO) is localized. nih.gov
Interestingly, computational studies have noted the phenomenon of negative Fukui function values, which can be related to the presence of nitro groups. nih.gov This is often linked to regions where the HOMO electron density is close to zero, further highlighting the powerful electron-withdrawing nature of this functional group. nih.gov
Table 2: Predicted Reactive Sites in Nitro-substituted Aromatic Systems based on Fukui Function Analysis This table provides a qualitative prediction of reactive sites for this compound based on principles from analogous computational studies.
| Attack Type | Predicted Reactive Site | Rationale based on Fukui Functions |
|---|---|---|
| Nucleophilic Attack | Oxygen and Nitrogen atoms of the NO₂ group | High f+ values; LUMO is localized on the electron-withdrawing nitro group. |
| Electrophilic Attack | Carbon atoms on the benzoxazole and phenyl rings | High f- values; Sites with the highest HOMO density, typically away from the deactivating nitro group. |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). Calculating BDEs is vital for understanding reaction mechanisms, thermal stability, and degradation pathways. For this compound, the C-NO₂ bond is of particular interest as its cleavage is often the initial step in the thermal decomposition of nitroaromatic compounds. researchgate.netscispace.com
DFT calculations are widely used to compute BDEs. The choice of the functional is critical for obtaining accurate results. Studies comparing various functionals have shown that methods like B3P86 and PBE0, in conjunction with appropriate basis sets (e.g., 6-311G**), provide reliable C-NO₂ BDE values that are in good agreement with experimental data for a range of nitroaromatic molecules. researchgate.net
The homolytic cleavage of the C-NO₂ bond leads to the formation of a phenyl radical and a nitrogen dioxide (NO₂) radical. researchgate.net The calculated BDE for this process provides a direct measure of the bond's strength and the molecule's thermal lability. The electronic environment of the aromatic system significantly influences this BDE. Electron-donating groups on the ring tend to decrease the C-NO₂ BDE, while other electron-withdrawing groups can have a more complex influence depending on their position.
Table 3: Representative Calculated C-NO₂ Bond Dissociation Energies (BDEs) for Nitroaromatic Compounds This table includes BDE values for related compounds calculated using DFT methods to provide an expected range for the C-NO₂ bond in this compound.
| Compound | DFT Method | Calculated BDE (kcal/mol) |
|---|---|---|
| Nitrobenzene | B3P86/6-311G** | 71.3 |
| 1,3-Dinitrobenzene | B3P86/6-311G** | 73.0 |
| 3-Amino-nitrobenzene | B3P86/6-311G** | 68.3 |
Data sourced from computational studies on nitroaromatic molecules. researchgate.net
Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations
Molecules with extensive π-conjugated systems and significant charge asymmetry, often found in donor-π-acceptor architectures, can exhibit significant nonlinear optical (NLO) properties. This compound, featuring an electron-withdrawing nitro group (acceptor) connected to a π-conjugated benzoxazole system, is a candidate for NLO applications.
The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A high β value is a prerequisite for applications such as second-harmonic generation (SHG). Computational quantum chemistry provides a reliable means to calculate β. researcher.life DFT calculations, particularly with range-separated hybrid functionals like CAM-B3LYP, have proven effective for predicting the NLO properties of organic molecules. researcher.life
Theoretical studies on benzoxazole and related heterocyclic derivatives show that the introduction of strong electron-donating or electron-withdrawing groups significantly enhances the first-order hyperpolarizability. researcher.liferesearchgate.net The calculated β value is also sensitive to the surrounding medium, with studies indicating a notable increase in its magnitude in solvents compared to the gas phase. researcher.life This suggests that the NLO response of this compound can be tuned by the choice of solvent.
Table 4: Representative Calculated First-Order Hyperpolarizability (β₀) for Related Aromatic Systems This table shows calculated β₀ values for similar π-conjugated systems to illustrate the potential NLO properties of this compound.
| Compound System | Computational Method | Calculated β₀ (x 10⁻³⁰ esu) |
|---|---|---|
| 2-Phenylbenzofuran (B156813) | GGA-PBE/6-31G(d,p) | 4.00 |
| 2-(4-Nitrophenyl)benzofuran | GGA-PBE/6-31G(d,p) | 26.63 |
| Benzoxazole Derivative with Donor/Acceptor | CAM-B3LYP/6-311++G(d,p) | 25.1 - 101.4 (in Toluene) |
Data sourced from theoretical studies on 2-phenylbenzofuran and benzoxazole derivatives. researcher.liferesearchgate.net
Mechanistic Insights into Molecular Interactions and Biological Target Engagement
Enzyme Inhibition Mechanisms Explored Through Molecular Docking and Simulation
Molecular docking and simulation are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These techniques are instrumental in understanding the structural basis of enzyme inhibition. For derivatives of 2-(3-nitrophenyl)benzoxazole, these studies have elucidated key interactions that drive their biological activity.
While direct molecular docking studies for this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, computational studies on 2,5(6)-substituted benzimidazole (B57391) derivatives, which share a core structure, have been performed against E. coli's DNA Gyrase B. A study on 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, an analogue, predicted that the molecule fits into the ATP-binding pocket, with functional groups positioned to favor interactions with key residues such as Asn46, Asp73, and Asp173, potentially leading to an inhibitory effect. nih.gov
Similarly, studies on other nitrophenyl-substituted benzoxazoles have shown significant activity against eukaryotic topoisomerase II. Specifically, compounds like 2-(p-nitrobenzyl)benzoxazole and 5-nitro-2-(p-nitrobenzyl)benzoxazole have demonstrated potent inhibition of this enzyme, suggesting that the nitro-substituted phenyl ring is a key pharmacophoric feature for this class of inhibitors. esisresearch.org The molecular basis for this inhibition likely involves the compound intercalating into the DNA-enzyme complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands.
The interaction of benzoxazole (B165842) derivatives with the cyclooxygenase (COX-2) enzyme, a key target in inflammation, has been explored through computational modeling. Although specific docking data for this compound is limited, studies on analogous structures reveal potential binding mechanisms. For example, docking analyses of certain thiazole (B1198619) derivatives with a nitrophenyl group have shown that the nitro group can form crucial hydrogen bond interactions with residues at the apex of the COX-2 active site, such as Met522 and Trp387. mdpi.com The benzoxazole scaffold itself is predicted to fit within the hydrophobic channel of the enzyme's active site. This binding mode, characterized by both hydrogen bonds and hydrophobic contacts with residues like Leu352, Val349, and Phe518, is thought to be responsible for the selective inhibition of the COX-2 isoform. mdpi.comnih.gov
Derivatives of 2-aryl-benzoxazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. Molecular docking simulations indicate that these compounds typically bind within the deep, narrow gorge of the cholinesterase active site. nih.gov The binding is often characterized by a "dual binding" mechanism, where the molecule interacts simultaneously with the catalytic anionic site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) near the rim. nih.gov
The benzoxazole nucleus, combined with the aromatic phenyl ring, is thought to engage in π-π stacking interactions with aromatic residues like Trp86 and Trp286 in AChE. nih.gov While specific data for the 3-nitrophenyl substitution is not detailed, it is plausible that the nitro group could form additional hydrogen bonds or electrostatic interactions within the active site, further stabilizing the enzyme-inhibitor complex.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tubercular drugs. Research into 1,2,3-triazole-linked benzoxazole derivatives has shed light on potential DprE1 inhibition pathways. nih.gov Molecular docking of these hybrid molecules has identified key amino acid residues crucial for binding, including Lys418, His132, and Cys387. nih.gov
Furthermore, studies on benzothiazinones (BTZs), which also feature a nitro group, have shown that this functional group can play a direct role in the inhibition mechanism. The nitro group of certain BTZ analogs forms an irreversible covalent bond with the sulfhydryl group of the active site residue Cys387, leading to the inactivation of the enzyme. plos.org This suggests that the nitro group on this compound could potentially engage in similar covalent or strong non-covalent interactions within the DprE1 active site, contributing to its inhibitory activity. plos.orgsci-hub.st
The interaction between benzoxazole derivatives and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase is the most well-characterized for this class of compounds. These molecules are designed to target the ATP-binding site of the kinase domain. Molecular docking studies of a closely related isomer, featuring a para-nitrophenyl (B135317) group, revealed specific and crucial interactions. nih.gov
The binding pattern shows the benzoxazole nucleus oriented to occupy the ATP binding region, forming hydrogen bonds with the hinge region residue Cys919. nih.govnih.gov The nitrophenyl moiety is directed towards a hydrophobic pocket, engaging with residues such as Ile888, Leu889, and Leu1019. nih.gov Additionally, crucial hydrogen bonds are often formed with the side chains of key amino acids like Glu885 and Asp1046, the latter being part of the conserved DFG motif that is critical for kinase activity. nih.gov An arene-H interaction between the benzoxazole core and Leu840 has also been observed, further anchoring the inhibitor in the active site. nih.gov This multi-point interaction profile explains the potent inhibitory activity of these compounds against VEGFR-2.
Quantitative Analysis of Ligand-Protein Binding Characteristics
The inhibitory potential of this compound and its analogues is quantified through various metrics, including inhibitory concentration (IC₅₀) values and computational docking scores. This data is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.
While specific binding energy values for this compound are not consistently available across all targets, the IC₅₀ values for related benzoxazole derivatives demonstrate their potency. For example, certain benzoxazole compounds exhibit potent VEGFR-2 inhibition with IC₅₀ values as low as 0.0554 µM, which is more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 0.0782 µM). nih.gov Similarly, against topoisomerase II, nitro-substituted benzoxazoles have shown IC₅₀ values in the low micromolar range, for instance, 17.4 µM for 2-(p-nitrobenzyl)benzoxazole. esisresearch.org In the context of cholinesterase inhibition, naphthoxazole analogs, which have a larger aromatic system, have demonstrated nanomolar activity against AChE (IC₅₀ = 58 nM). nih.gov
Computational analyses provide further quantitative measures. Docking studies of benzoxazole-triazole hybrids against DprE1 have yielded -CDocker interaction energy values as high as -59.05 kcal/mol, indicating a strong and favorable binding interaction. nih.gov For VEGFR-2, docking of various benzoxazole derivatives has produced high docking scores, correlating well with their observed in vitro inhibitory activity. researchgate.netnih.gov
The tables below summarize the quantitative data available for analogues of this compound against various enzyme targets.
Table 1: In Vitro Inhibitory Activity of Selected Benzoxazole Analogues This table is interactive. Users can sort columns by clicking on the headers.
| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |
|---|---|---|---|---|
| Benzoxazole Derivative (8d) | VEGFR-2 | 0.0554 | Sorafenib | 0.0782 |
| Benzoxazole Derivative (8a) | VEGFR-2 | 0.0579 | Sorafenib | 0.0782 |
| Benzoxazole Derivative (8e) | VEGFR-2 | 0.0741 | Sorafenib | 0.0782 |
| 2-(p-nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 | Etoposide | >100 |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) | Topoisomerase II | 91.41 | Etoposide | >100 |
| Naphthoxazole Analogue | Acetylcholinesterase | 0.058 | - | - |
| Naphthoxazole Analogue | Butyrylcholinesterase | 0.981 | - | - |
| 1,2,3-Triazole-Benzoxazole Hybrid (BOK-2) | DprE1 | 2.2 | TCA-1 | 3.0 |
| 1,2,3-Triazole-Benzoxazole Hybrid (BOK-3) | DprE1 | 3.0 | TCA-1 | 3.0 |
Data sourced from multiple studies for illustrative purposes. esisresearch.orgnih.govnih.govnih.gov
Table 2: Molecular Docking Scores of Selected Benzoxazole Analogues This table is interactive. Users can sort columns by clicking on the headers.
| Compound Class | Target Enzyme | Docking Score Metric | Value (kcal/mol) |
|---|---|---|---|
| 1,2,3-Triazole-Benzoxazole Hybrid (BOK-2) | DprE1 | -CDocker Interaction Energy | -59.0549 |
| 1,2,3-Triazole-Benzoxazole Hybrid (BOK-3) | DprE1 | -CDocker Interaction Energy | -58.6535 |
| Benzothiazinone Analogue | DprE1 | Covalent Docking Score | -15.7 |
| Benzothiazinone Analogue | DprE1 | Covalent Docking Score | -14.7 |
Data sourced from multiple studies for illustrative purposes. nih.govplos.org
These quantitative findings underscore the potential of the 2-(nitrophenyl)benzoxazole scaffold as a versatile platform for the development of potent and selective enzyme inhibitors.
Identification of Key Hydrogen Bonding and Hydrophobic Interactions at Active Sites
The binding of this compound to the active sites of its biological targets is governed by a combination of specific, directional hydrogen bonds and broader, non-specific hydrophobic interactions. The distinct chemical features of the molecule—the nitro group, the phenyl ring, and the fused benzoxazole system—all play critical roles in this molecular recognition process.
Hydrophobic interactions are equally vital for the stable binding of the compound. nih.govbohrium.com The planar, aromatic structures of the phenyl ring and the benzoxazole core are inherently hydrophobic. These regions of the molecule tend to interact favorably with nonpolar amino acid residues in the active site, such as leucine, isoleucine, valine, and phenylalanine. This association is driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable increase in entropy. nih.gov The benzotriazole (B28993) ring system, a related heterocyclic structure, has been shown to engage in such interactions, where the substitution pattern on the benzene (B151609) ring is a primary driver of ligand binding, often more so than non-specific hydrophobic effects alone. nih.gov
The interplay between these hydrogen bonds and hydrophobic contacts creates a specific "interaction fingerprint" for this compound within a given active site, determining its potency and selectivity for its biological target.
Table 1: Potential Molecular Interactions of this compound at a Target Active Site
| Molecular Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine |
| Benzoxazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Phenyl & Benzoxazole Rings | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Phenyl & Benzoxazole Rings | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine, Proline |
Computational Approaches for Binding Free Energy Estimation (e.g., MM/PBSA)
To quantify the strength of the interaction between a ligand like this compound and its biological target, computational methods are frequently employed. Among the most popular is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov This method serves as an effective compromise between the speed of simple docking scores and the high computational cost of more rigorous alchemical free energy calculations. nih.gov
The MM/PBSA method calculates the binding free energy (ΔG_bind) by analyzing molecular dynamics (MD) simulation trajectories of the protein-ligand complex. The calculation is broken down into several components:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Here, ΔE_MM represents the change in molecular mechanics energy in the gas phase, which includes both van der Waals and electrostatic interactions. ΔG_solv is the change in solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov The final term, TΔS, accounts for the change in conformational entropy upon binding, though this term is computationally demanding and often omitted in comparative studies, which can be a significant limitation. nih.govnih.gov
MM/PBSA has been successfully used to rationalize experimental findings and improve the results of virtual screening. nih.gov However, the accuracy of the method is sensitive to numerous parameters, such as the force field used, the implicit solvent model, and the atomic radii, making consistent validation against experimental data crucial. nih.govnih.gov
Table 2: Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description | Contribution to Binding |
| ΔE_vdW (van der Waals) | Short-range attractive and repulsive forces. | Favorable |
| ΔE_elec (Electrostatic) | Coulombic interactions between charges. | Favorable |
| ΔG_polar (Polar Solvation) | Energy required to transfer the molecule from a vacuum to the polar solvent (desolvation penalty). | Unfavorable |
| ΔG_nonpolar (Nonpolar Solvation) | Energy gained from hydrophobic interactions and cavity formation. | Favorable |
| -TΔS (Conformational Entropy) | Change in conformational freedom of the ligand and protein upon binding. | Unfavorable |
Interactions with Biopolymers and Complex Biological Macromolecules
Beyond binding to the well-defined active sites of enzymes, benzoxazole derivatives can also interact with other large biopolymers, such as nucleic acids. mdpi.com One established mechanism for such interactions is DNA intercalation, where the planar aromatic structure of the benzoxazole derivative inserts itself between the base pairs of the DNA double helix. mdpi.com This mode of binding can disrupt DNA replication and transcription, forming the basis of the compound's potential anticancer activity. mdpi.com
The interaction is stabilized by π-π stacking between the heterocyclic rings of the benzoxazole moiety and the aromatic bases of DNA. The specific substituents on the benzoxazole core can further influence this interaction by fitting into the major or minor grooves of the DNA helix and forming additional hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone.
Furthermore, benzoxazole derivatives can engage with other complex macromolecules or protein-protein interfaces. researchgate.net These interactions might not always occur in a classic, deeply buried active site but could happen at shallower surface pockets or allosteric sites, thereby modulating protein function without direct competition with the natural substrate. The lipophilic nature of the benzoxazole core can also facilitate its accumulation within cellular membranes, potentially disrupting membrane integrity or the function of membrane-bound proteins. mdpi.com
Structure Activity Relationship Sar Principles of Nitrophenylbenzoxazole Derivatives
Influence of Substitution Patterns on Molecular Functionality and Interaction Profiles
The biological activity of benzoxazole (B165842) derivatives is highly sensitive to the nature and position of substituents on both the benzoxazole core and its appended phenyl ring. researchgate.netnih.gov These modifications can profoundly alter the molecule's size, shape, electronic distribution, and lipophilicity, thereby dictating its interaction with specific biological targets. researchgate.net
Role of Substituents at the Benzoxazole C-2 Position and the Nitrophenyl Ring
Research has consistently shown that the nature of the group at the C-2 position can significantly modulate biological effects. For instance, the introduction of a p-fluorophenyl group at C-2 has been reported to increase cytotoxic activity in certain cancer cell lines. researchgate.net The electronic properties of the phenyl ring itself, dictated by its own substituents, are equally important. The placement of the nitro group on this ring, for example, is a key determinant of activity. While this article focuses on the 3-nitro (meta) position, studies on related compounds have shown that electron-withdrawing groups like nitro and chloro at ortho and para positions can enhance anti-proliferative activity. researchgate.net
Substitutions on the benzoxazole core, apart from the C-2 position, also contribute to the SAR. Modifications at the C-5 and C-6 positions of the fused benzene (B151609) ring can fine-tune the electronic environment of the entire heterocyclic system. researchgate.netmarmara.edu.tr
Table 1: Influence of Substitution Patterns on Hypothetical Biological Activity
| Compound | Substituent at Benzoxazole C-5 | Substituent at Phenyl Ring C-4' (para) | Hypothetical IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Derivative A | -H | -H | 50.2 | Base scaffold |
| Derivative B | -Cl | -H | 25.8 | Electron-withdrawing group on benzoxazole enhances activity |
| Derivative C | -H | -F | 30.5 | Electron-withdrawing group on phenyl ring enhances activity |
| Derivative D | -OCH₃ | -H | 65.1 | Electron-donating group on benzoxazole decreases activity |
| Derivative E | -Cl | -F | 12.3 | Synergistic effect of two electron-withdrawing groups |
Impact of Electron-Withdrawing Groups on Molecular Properties and Interactions
Electron-withdrawing groups (EWGs), such as the nitro (–NO₂) group, play a pivotal role in defining the chemical personality of the 2-(3-Nitrophenyl)benzoxazole scaffold. The nitro group is a powerful EWG, exerting its influence through both resonance and inductive effects. nih.gov This strong electron-withdrawing nature significantly alters the electron density distribution across the entire molecule. chemrxiv.org
The primary effects of the nitro group include:
Modulation of Ring Electronics : The EWG deactivates the nitrophenyl ring, making it electron-poor. This can influence π-π stacking interactions with aromatic residues in a biological target.
Enhanced Acidity : The presence of the nitro group can increase the acidity of nearby protons, potentially altering ionization states and hydrogen bonding capabilities.
The position of the EWG is critical. In this compound, the meta-positioning of the nitro group primarily exerts a strong inductive effect with a less direct resonance effect compared to ortho or para positioning. This specific electronic arrangement is key to its unique interaction profile.
Correlation of Physicochemical Descriptors with Interaction Mechanisms
To move beyond qualitative SAR and develop a more quantitative understanding, researchers correlate measurable physicochemical properties with biological activity. Descriptors such as hydrophobicity and electronic and steric parameters provide a quantitative framework for predicting how a molecule will behave in a biological system.
Hydrophobicity (Log P) and Steric Contributions to Molecular Recognition
Hydrophobicity , often quantified as the logarithm of the partition coefficient (Log P), measures a compound's preference for a lipid versus an aqueous environment. This property is crucial for a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The Log P of a nitrophenylbenzoxazole derivative can be tuned by adding or modifying substituents. For example, adding alkyl or halogen groups generally increases lipophilicity, while adding hydroxyl or carboxyl groups decreases it. An optimal Log P value is often sought, as excessively high lipophilicity can lead to poor solubility and non-specific binding, while very low lipophilicity can hinder cell penetration. nih.govmdpi.com
Steric factors , which relate to the size and shape of the molecule, are fundamental to molecular recognition. The "lock and key" model of ligand-receptor binding depends on a precise geometric fit. The bulk, length, and conformation of substituents on the nitrophenylbenzoxazole core determine whether the molecule can effectively dock into its target's binding site. Large, bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not provide enough surface area for effective van der Waals interactions.
Electronic Properties and Their Modulation of Intermolecular Interactions
The electronic landscape of this compound is dominated by its conjugated π-system and the potent nitro group. The distribution of electron density, molecular electrostatic potential, and dipole moment are key electronic properties governing its non-covalent interactions.
The electron-poor nature of the nitrophenyl ring and the electron-rich character of the benzoxazole oxygen and nitrogen atoms create a distinct electrostatic potential map. This distribution facilitates several key intermolecular interactions:
Hydrogen Bonds : The oxygen atoms of the nitro group are potent hydrogen bond acceptors.
π-π Stacking : The aromatic character of both the benzoxazole and nitrophenyl rings allows for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
Dipole-Dipole Interactions : The significant molecular dipole created by the nitro group can engage in directional interactions with polar residues in a binding pocket.
Computational studies show that the orientation of the nitro group relative to the phenyl ring can modulate its electron-accepting power, which in turn influences the strength of intermolecular hydrogen bonds. mdpi.com
Table 2: Correlation of Physicochemical Properties with Hypothetical Binding Affinity
| Derivative | Substituent | Calculated Log P | Steric Descriptor (Molar Volume) | Electronic Descriptor (Hammett σ) | Hypothetical Binding Affinity (Kᵢ, nM) |
|---|---|---|---|---|---|
| F | 3'-NO₂ (base) | 3.5 | 180 | +0.71 | 95 |
| G | 3'-NO₂, 5-Cl | 4.2 | 195 | +0.94 | 45 |
| H | 3'-NO₂, 4'-OH | 3.1 | 190 | +0.34 | 150 |
| I | 3'-NO₂, 4'-CH₃ | 4.0 | 205 | +0.54 | 70 |
| J | 3'-NO₂, 4'-C(CH₃)₃ | 5.1 | 250 | +0.51 | 210 |
Development and Validation of Pharmacophore Models for Target-Specific Recognition
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govdovepress.com Developing such a model is a key step in rational drug design and virtual screening. nih.govbenthamdirect.com
For nitrophenylbenzoxazole derivatives, a pharmacophore model would typically be generated based on a set of known active compounds. esisresearch.org The key features might include:
Aromatic Rings (AR) : Representing the benzoxazole and nitrophenyl scaffolds.
Hydrogen Bond Acceptors (HBA) : Crucially, the oxygen atoms of the nitro group, and potentially the nitrogen atom of the benzoxazole ring.
Hydrophobic Features (HY) : Representing non-polar regions of the molecule that can engage in hydrophobic interactions.
Once a hypothetical model is generated, it must be rigorously validated. nih.gov Validation methods often include:
Test Set Prediction : The model is used to predict the activity of a set of known compounds not used in its creation. nih.gov A successful model will accurately classify active and inactive molecules.
Decoy Set Screening : The model is challenged to distinguish a small set of known active compounds from a large database of "decoy" molecules with similar physicochemical properties but different topologies. nih.gov
3D-QSAR : The pharmacophore model can be used to align molecules for 3D-Quantitative Structure-Activity Relationship studies, which generate a statistical model correlating the 3D properties of the molecules with their biological activity. researchgate.net
A validated pharmacophore model serves as a powerful 3D query to screen large virtual libraries of compounds, identifying novel molecular scaffolds that possess the necessary features for binding to the target of interest, thereby accelerating the discovery of new and more potent derivatives. nih.govscirp.org
Advanced Applications and Emerging Research Areas
Contributions to Advanced Materials Science
The intrinsic properties of 2-(3-Nitrophenyl)benzoxazole make it a valuable component in the development of novel materials with tailored functionalities. Its rigid, planar structure and the presence of both electron-donating and electron-withdrawing moieties contribute to its interesting optical and electronic characteristics.
While specific research on the application of this compound in functional thin films for optoelectronic devices is still emerging, the broader class of 2-phenylbenzoxazole (B188899) derivatives has shown promise in this area. The photophysical properties of such compounds are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of a nitro group, as in this compound, can significantly influence the electronic properties and intermolecular interactions within a thin film, potentially leading to materials with useful charge-transport or light-emitting characteristics. The synthesis of related benzoxazole (B165842) derivatives has been explored for their potential in creating photoactive polymeric materials. researchgate.net
Table 1: Potential Optoelectronic Applications of Benzoxazole Derivatives
| Application Area | Potential Role of this compound | Key Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material in the emissive layer | Fluorescence, charge carrier mobility |
| Organic Photovoltaics (OPVs) | Electron acceptor or donor material | Electron affinity, ionization potential |
Further research is required to fully elucidate the potential of this compound in the fabrication of functional thin films and its performance in optoelectronic device architectures.
The benzoxazole scaffold is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes for the detection of various analytes, including biomolecules and metal ions. rsc.orgnih.govmdpi.com The fluorescence properties of these probes can be modulated upon interaction with a target molecule, leading to a detectable signal.
While specific studies detailing the use of this compound for biomolecule sensing are limited, related 2-(nitroaryl)benzoxazole derivatives have been successfully employed as fluorogenic substrates for the detection of nitroreductase activity in microorganisms. researchgate.net This suggests that the nitro group in this compound could act as a recognition site or a modulator of the molecule's fluorescence in the presence of specific enzymes or biomolecules.
In the realm of enantiodiscrimination, the development of chiral sensors is a significant area of research. While there is no direct evidence of this compound being used for this purpose, the general strategy involves incorporating a chiral selector and a signaling unit (like a fluorophore) into a single molecule. The benzoxazole core of this compound could serve as the signaling component in such a chiral sensor.
The incorporation of specific chromophores into polymeric structures can lead to materials with enhanced thermal, mechanical, and optical properties. rsc.org The synthesis of polymers containing benzoxazole moieties in the main or side chains has been reported, highlighting the versatility of this heterocyclic system in materials design. rsc.org
The integration of this compound into chiral polymers could lead to materials with interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials could find applications in areas like chiral sensing, asymmetric catalysis, and optical data storage. The synthesis of such polymers would typically involve the functionalization of this compound with a polymerizable group, followed by polymerization, potentially with chiral co-monomers.
Deployment as Chemical Biology Probes and Tools
The fluorescent nature of the benzoxazole core makes its derivatives attractive candidates for the development of probes and tools to investigate biological systems.
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of specific analytes and processes within living cells. Benzoxazole derivatives have been utilized in the design of fluorescent probes for detecting metal ions like Fe³⁺, Zn²⁺, and Cd²⁺, and for intracellular imaging. rsc.orgmdpi.com
A study on 2-(nitroaryl)benzoxazole derivatives demonstrated their utility as fluorogenic substrates for detecting nitroreductase activity in various bacteria. researchgate.net Upon reduction of the nitro group by the enzyme, a highly fluorescent amine product is formed, allowing for the detection of nitroreductase-positive microorganisms. This principle could potentially be applied to this compound for the development of probes to image nitroreductase activity in cellular environments.
Table 2: Research on Benzoxazole Derivatives as Fluorescent Probes
| Benzoxazole Derivative Type | Target Analyte/Application | Principle of Detection |
|---|---|---|
| Rhodamine-benzoxazole conjugate | Fe³⁺ ions | Coordination-induced fluorescence enhancement |
| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Mg²⁺ ions and pH | Metal ion binding and pH-dependent fluorescence |
Beyond imaging, fluorescent molecules can serve as powerful tools to investigate the mechanisms of biological and chemical processes. The photophysical properties of this compound, such as its fluorescence lifetime and quantum yield, can be sensitive to its local environment. This sensitivity can be exploited to probe molecular interactions and conformational changes.
For instance, the interaction of benzoxazole derivatives with biomacromolecules like DNA has been a subject of study. mdpi.com Such interactions can lead to changes in the fluorescence properties of the benzoxazole moiety, providing insights into binding modes and affinities. While specific mechanistic studies employing this compound are not yet widely reported, its structural features suggest its potential as a probe in studies of enzyme kinetics, protein folding, and other dynamic processes. The nitro group could also participate in specific interactions or be used as a handle for further chemical modifications to create more sophisticated molecular tools.
Conclusions and Future Research Directions
Consolidation of Key Academic Findings on 2-(3-Nitrophenyl)benzoxazole
This compound is a heterocyclic compound characterized by a benzoxazole (B165842) core substituted at the 2-position with a 3-nitrophenyl group. Its synthesis is most commonly achieved through the condensation reaction of 2-aminophenol (B121084) with either 3-nitrobenzoic acid or 3-nitrobenzaldehyde (B41214), often facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This established synthetic route provides a reliable method for obtaining the target molecule.
Spectroscopic analysis reveals a unique electronic and vibrational profile. The compound exhibits characteristic ultraviolet-visible absorption bands and fluorescence emission, influenced by the electronic transitions within its conjugated system. Nuclear Magnetic Resonance (NMR) spectroscopy provides distinct signals for the aromatic protons and carbons, with the chemical shifts being influenced by the electron-withdrawing nature of the nitro group and the heterocyclic benzoxazole system. Infrared (IR) spectroscopy further confirms the molecular structure through characteristic vibrational bands corresponding to the C=N, N-O, and aromatic C-H bonds.
While a definitive single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, the molecular geometry can be inferred from related structures. It is expected to adopt a largely planar conformation to maximize π-conjugation between the benzoxazole and nitrophenyl rings.
The electrochemical properties of this compound are dominated by the reducible nitro group. Cyclic voltammetry studies on analogous nitro-containing benzoxazoles indicate that the nitro moiety undergoes irreversible reduction at a specific cathodic potential, a characteristic feature of nitroaromatic compounds. This electrochemical activity is a key feature that can be exploited in various applications.
The application landscape for this compound and its derivatives is promising, particularly in the realms of medicinal chemistry and materials science. The benzoxazole scaffold is a known pharmacophore, and the introduction of a nitro group can modulate biological activity. Furthermore, its fluorescent properties and electrochemical activity make it a candidate for the development of chemical sensors and electronic materials. A notable potential application lies in its use as a fluorogenic substrate for the detection of nitroreductase enzymes, which are important in various biological systems.
Identification of Unexplored Research Avenues and Methodological Advancements
Despite the foundational knowledge, several research avenues concerning this compound remain underexplored. A primary gap is the lack of a published single-crystal X-ray structure. A definitive crystallographic study would provide precise bond lengths, bond angles, and intermolecular packing information, which are crucial for understanding its solid-state properties and for computational modeling.
Further detailed photophysical studies are warranted. A comprehensive investigation into its quantum yield, fluorescence lifetime, and solvatochromic behavior would provide deeper insights into its potential as a fluorescent probe or an emissive material in organic light-emitting diodes (OLEDs).
While the electrochemical reduction of the nitro group is anticipated, detailed mechanistic studies are lacking. Investigating the reduction pathway, including the number of electrons transferred and the identification of reduction products under various conditions, would be a valuable contribution.
The exploration of its biological activities is another fertile ground for research. Screening this compound against a panel of biological targets, including various enzymes and cell lines, could uncover novel therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of derivatives with modified substitution patterns on either the benzoxazole or the phenyl ring, would be instrumental in optimizing any observed biological activity.
From a synthetic methodology perspective, the development of more sustainable and efficient "green" synthetic routes, potentially utilizing microwave-assisted or catalytic methods, would be a welcome advancement.
Outlook for Rational Design of Novel Benzoxazole-Based Chemical Entities with Tailored Properties
The foundational understanding of this compound provides a solid platform for the rational design of novel benzoxazole-based compounds with specific, tailored properties. By strategically modifying the chemical structure, it is possible to fine-tune its electronic, optical, and biological characteristics.
For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzoxazole or the nitrophenyl ring can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would, in turn, modulate its absorption and emission wavelengths, as well as its redox potentials. This approach is key to developing new fluorescent dyes with specific emission colors or redox-active materials for electronic devices.
In the context of medicinal chemistry, the 3-nitrophenyl moiety can be considered a modifiable handle. For example, reduction of the nitro group to an amine would provide a site for further functionalization, allowing for the attachment of various pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The amine derivative could also serve as a precursor for the synthesis of more complex heterocyclic systems.
Furthermore, the benzoxazole core itself can be functionalized. The introduction of substituents on the benzene (B151609) ring of the benzoxazole moiety can influence its lipophilicity and steric properties, which are critical determinants of biological activity and bioavailability.
The future of research on this compound and its derivatives lies in a multidisciplinary approach that combines synthetic chemistry, advanced spectroscopic and crystallographic characterization, computational modeling, and biological evaluation. Such a concerted effort will undoubtedly unlock the full potential of this versatile chemical scaffold, leading to the development of new materials and therapeutic agents with tailored and enhanced functionalities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-nitrophenyl)benzoxazole, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves condensation of 2-aminophenol derivatives with 3-nitrobenzaldehyde under acidic or catalytic conditions. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . To improve efficiency, consider varying solvent polarity (e.g., DMF for higher solubility of nitroaromatics) or using microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC and confirm final product purity using melting point analysis and HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and computational techniques:
- FT-IR : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C=N stretching at ~1600 cm⁻¹) .
- NMR : Analyze and spectra to confirm regiochemistry and detect nitro-group-induced deshielding effects .
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict reactivity. Compare experimental UV-Vis data (e.g., λmax in DMSO) with TD-DFT results to validate electronic transitions .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize assays based on target hypotheses:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro-group position) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthesize analogs with nitro groups at ortho/para positions or substituted with electron-withdrawing/donating groups (e.g., Cl, OMe) .
- Test analogs in parallel biological assays and correlate activity with Hammett σ constants or steric parameters.
- Use QSAR models (e.g., CoMFA) to predict optimal substituents for target binding .
Q. What computational strategies resolve contradictions between experimental and theoretical data (e.g., spectroscopic vs. predicted absorption bands)?
- Methodological Answer :
- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated IR frequencies .
- Solvent Effects : Use PCM or SMD models in TD-DFT to simulate solvent polarity’s impact on UV-Vis spectra .
- Docking Studies : Compare binding poses in protein active sites (e.g., using AutoDock Vina) with experimental IC₅₀ values to validate mechanistic hypotheses .
Q. How can researchers mitigate toxicity concerns while maintaining efficacy?
- Methodological Answer :
- In Silico ADMET : Predict pharmacokinetics using SwissADME and toxicity via ProTox-II. Prioritize analogs with low hepatotoxicity scores and high BBB permeability .
- Metabolic Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify reactive metabolites. Modify labile groups (e.g., replace nitro with CF₃) to enhance stability .
Q. What experimental evidence supports the role of ESIPT (Excited-State Intramolecular Proton Transfer) in the compound’s fluorescence properties?
- Methodological Answer :
- Fluorescence Quenching : Titrate with protons (e.g., HCl) or heavy atoms (KI) to observe emission intensity changes .
- Lifetime Measurements : Use time-resolved spectroscopy to compare τ values in polar vs. nonpolar solvents. ESIPT typically shows biexponential decay .
- Theoretical Modeling : Map potential energy surfaces (PES) for ground and excited states to confirm proton transfer barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
